molecular formula C14H10Cl2O2 B1595837 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 590359-98-1

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1595837
CAS No.: 590359-98-1
M. Wt: 281.1 g/mol
InChI Key: PMWQGKXPTBTDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS 590359-98-1) is a high-purity organic compound supplied for use as a chemical building block in research and development. This benzaldehyde derivative features chlorine substitutions and a benzyloxy group, contributing to its utility in advanced synthetic applications. Its molecular formula is C 14 H 10 Cl 2 O 2 and it has a molecular weight of 281.1 g/mol . This compound serves as a key precursor in synthetic chemistry. Research on analogous chlorine-substituted benzaldehydes has demonstrated their use in the synthesis of azomethines (Schiff bases) and their subsequent metal complexes, which are investigated for properties such as photoluminescence, electroluminescence, and biological activity . As an organic building block, it is valuable for constructing more complex molecular architectures in pharmaceuticals, materials science, and coordination chemistry . The product is typically provided with a purity of 95% to 98+% . It is a solid with an estimated melting point of approximately 125 °C . For optimal shelf life, it is recommended to store this compound at room temperature for short periods, with longer-term storage at -20°C . Intended Use & Handling: This product is supplied for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle the material with appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) for safe handling procedures .

Properties

IUPAC Name

5-chloro-2-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWQGKXPTBTDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358388
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590359-98-1
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

The primary synthetic route for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde involves the nucleophilic substitution reaction between 5-chloro-2-hydroxybenzaldehyde and 2-chlorobenzyl chloride. This reaction typically proceeds under basic conditions to facilitate the formation of the ether linkage.

  • Reactants:

    • 5-Chloro-2-hydroxybenzaldehyde
    • 2-Chlorobenzyl chloride
  • Base:

    • Potassium carbonate (K2CO3) is commonly employed to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity.
  • Solvent:

    • Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both reactants and base, promoting efficient reaction kinetics.
  • Temperature:

    • Elevated temperatures (typically 80–120 °C) are applied to accelerate the reaction rate and drive the substitution to completion.

Reaction Scheme:

$$
\text{5-Chloro-2-hydroxybenzaldehyde} + \text{2-chlorobenzyl chloride} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, \Delta} \text{this compound}
$$

This method is supported by analogous syntheses of similar compounds such as 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde, where the substitution pattern on the benzyl chloride varies but the overall synthetic strategy remains consistent.

Reaction Conditions Optimization

To optimize yield and purity, several parameters are adjusted:

  • Base Quantity: Stoichiometric excess of potassium carbonate ensures complete deprotonation.
  • Solvent Volume: Adequate DMF volume to maintain homogeneity.
  • Reaction Time: Typically 6–12 hours to ensure full conversion.
  • Temperature Control: Maintaining temperature below solvent boiling point to avoid decomposition.

Industrial Production Considerations

While detailed industrial protocols are proprietary and less documented, general scale-up involves:

  • Batch vs Continuous Processing: Batch reactors are common for flexibility, whereas continuous flow reactors may be employed for large-scale continuous production.
  • Purification: Post-reaction purification typically involves aqueous workup, extraction, and recrystallization or chromatography to achieve high purity.
  • Safety and Environmental Controls: Handling chlorinated reagents and solvents requires appropriate containment and waste management.

Data Table Summarizing Preparation Parameters

Parameter Typical Condition Notes
Starting Material 1 5-Chloro-2-hydroxybenzaldehyde Purity >98%
Starting Material 2 2-Chlorobenzyl chloride Purity >98%
Base Potassium carbonate (K2CO3) 1.2–1.5 equivalents
Solvent Dimethylformamide (DMF) Anhydrous preferred
Temperature 80–120 °C Controlled to prevent side reactions
Reaction Time 6–12 hours Monitored by TLC or HPLC
Product Isolation Extraction, washing, recrystallization Yield typically 70–85%
Purity of Final Product >98% (confirmed by NMR, HPLC) Suitable for research and industrial use

Research Findings and Supporting Evidence

  • The etherification reaction proceeds via nucleophilic attack of the phenolate ion on the benzyl chloride, forming the ether bond.
  • Potassium carbonate acts as a mild base, avoiding side reactions that stronger bases might induce.
  • DMF’s high boiling point and polarity facilitate the reaction and solubilize all components effectively.
  • Elevated temperature increases reaction kinetics but must be controlled to avoid decomposition of sensitive aldehyde functionality.
  • Analogous compounds such as 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde have been synthesized with similar methods, confirming the general applicability of this route.
  • No alternative preparation methods (e.g., catalytic or enzymatic routes) have been widely reported, indicating the nucleophilic substitution approach as the standard.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Impact on Properties
This compound - 5-Cl
- 2-O-(2-Cl-benzyl)
Reference compound High thermal stability (TGA: >290°C) , PL quantum yield (solid: 11.34–48.3%) , protistocidal activity (2× reference drug)
5-Chloro-2-[(phenylmethyl)oxy]benzaldehyde (CAS: N/A) - 5-Cl
- 2-O-benzyl (non-chlorinated)
Lack of Cl on benzyl group Reduced electron-withdrawing effects; likely lower thermal stability and altered PL efficiency
5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS: 428462-38-8) - 5-Br
- 2-O-(2-Cl-benzyl)
Br vs. Cl at 5-position Larger atomic radius of Br may enhance luminescence redshift and intermolecular interactions
5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS: 215124-03-1) - 5-Cl
- 2-OH
- 3-I
Hydroxyl and iodine substituents Iodine’s polarizability may increase biological activity; hydroxyl group enables hydrogen bonding
4-[(2-Chlorobenzyl)oxy]benzaldehyde (CAS: 70627-21-3) - 4-O-(2-Cl-benzyl) Substituent position (4 vs. 2) Altered steric effects; potential differences in coordination geometry in metal complexes

Photoluminescent and Thermal Properties

  • Zinc Complexes : The zinc complex of this compound exhibits a tetrahedral geometry with Zn...O/N distances (~1.95–2.05 Å) and high PL quantum yields (solid: up to 48.3%) due to ligand-centered transitions .
  • Comparison with Brominated Analogues : Bromine’s heavier atom induces a bathochromic shift in PL spectra compared to chlorine, as seen in 5-bromo derivatives .
  • Thermal Stability : The target compound’s zinc complex shows stability up to 290°C, surpassing nitro-substituted analogues (e.g., 5-(2-chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde, CAS: N/A), where nitro groups may reduce thermal resilience .

Biological Activity

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both chloro and ether functionalities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H10_{10}Cl2_{2}O, with a molecular weight of approximately 281.13 g/mol. The compound features a benzaldehyde moiety substituted with a chloro group and a chlorobenzyl ether, which may contribute to its distinct chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. In vitro studies revealed that certain synthesized derivatives demonstrated bacteriostatic activity at concentrations as low as 1 µg/mL, while higher concentrations led to hemolytic effects on erythrocytes .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In studies involving HeLa and MCF-7 cell lines, compounds with similar structures exhibited IC50_{50} values ranging from 8.49 to 62.84 µg/mL, indicating promising anticancer activity. Notably, some derivatives achieved IC50_{50} values below 10 µg/mL, making them strong candidates for further development .

Antioxidant Activity

Antioxidant assays have demonstrated that certain derivatives of this compound possess significant free radical scavenging capacity. The reducing power assay indicated that these compounds can effectively neutralize reactive oxygen species, suggesting potential applications in preventing oxidative stress-related diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Key Features Biological Activity
2-ChlorobenzaldehydeC13_{13}H9_{9}ClSimpler structure, lacks ether functionalityModerate antibacterial activity
3-Chloro-4-methoxybenzaldehydeC14_{14}H13_{13}ClOContains methoxy groupLower antioxidant properties
4-Chlorobenzyl alcoholC13_{13}H11_{11}ClOAlcohol instead of aldehydeLimited antimicrobial effects
3-(2-Chlorobenzyl)phenolC13_{13}H11_{11}ClOHydroxyl group presentSignificant anticancer properties

This table illustrates that the unique combination of chloro and ether functionalities in this compound may enhance its biological activities compared to related compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various synthesized compounds found that those related to this compound effectively inhibited biofilm formation in clinical strains of Staphylococcus .
  • Anticancer Potential : In another study focusing on cancer cell lines, several derivatives exhibited potent cytotoxicity against HeLa cells, with IC50_{50} values significantly lower than those of standard chemotherapeutics.
  • Antioxidant Properties : The antioxidant activity was assessed using DPPH and ABTS assays, where derivatives showed high scavenging effects, indicating their potential role in mitigating oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde, and how can reaction efficiency be improved?

  • Methodological Answer : A common synthesis involves nucleophilic substitution between p-hydroxybenzaldehyde derivatives and 2-chlorobenzyl chloride. For example, stirring equimolar amounts of p-hydroxybenzaldehyde and 2-chlorobenzyl chloride in dry acetonitrile at ambient temperature for 24 hours yields the product . Reaction progress is monitored via TLC (PE/EtOAc 80:20), and purification is achieved through recrystallization from ethanol. To improve efficiency, consider optimizing solvent polarity (e.g., DMF for faster kinetics) or using catalytic bases like K₂CO₃ to enhance nucleophilicity.

Q. How can the purity and structural identity of the compound be confirmed post-synthesis?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
  • Structural Confirmation :
  • IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1689 cm⁻¹) and aryl ether C-O-C (~1255 cm⁻¹) .
  • NMR : ¹H NMR should show a singlet for the aldehyde proton (~10 ppm), aromatic protons in the 6.5–8.0 ppm range, and a benzyloxy CH₂ signal (~5.2 ppm).
  • X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol and compare with reported analogs (e.g., thiosemicarbazone derivatives) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, as hydrolysis of the benzyl ether can occur. Regularly monitor stability via TLC or HPLC .

Advanced Research Questions

Q. How does the electron-withdrawing chloro substituent influence the reactivity of the aldehyde group in further derivatization?

  • Methodological Answer : The 2-chlorobenzyloxy group decreases electron density at the aldehyde via inductive effects, making it less reactive toward nucleophilic addition (e.g., forming hydrazones or oximes). To enhance reactivity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ catalysts like acetic acid for hydrazone formation .
  • Monitor reaction progress at elevated temperatures (50–60°C) to overcome kinetic barriers .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Impurity Identification : Compare observed NMR/IR peaks with databases (e.g., NIST Chemistry WebBook ). For example, a peak at ~3.5 ppm may indicate residual acetonitrile.
  • Isotopic Patterns in MS : Use high-resolution mass spectrometry (HRMS) to distinguish between chlorine isotopic clusters (³⁵Cl/³⁷Cl) and potential contaminants.
  • DSC/TGA : Perform differential scanning calorimetry to detect polymorphic impurities affecting melting points .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated?

  • Methodological Answer :

  • Acidic Conditions : Dissolve the compound in 0.1 M HCl (aq) and monitor aldehyde oxidation or ether cleavage via UV-Vis at 240–280 nm.
  • Basic Conditions : Treat with 0.1 M NaOH (aq) and track hydrolysis of the benzyloxy group using HPLC.
  • Kinetic Studies : Conduct time-dependent NMR experiments in D₂O with pH adjustments to quantify degradation rates .

Q. What are the applications of this compound in designing pharmacologically active derivatives (e.g., Schiff bases)?

  • Methodological Answer : The aldehyde group enables condensation with amines to form Schiff bases, which are bioactive scaffolds. Example protocol:

  • React with 4-ethylthiosemicarbazide in ethanol under reflux (3 hours) to form a thiosemicarbazone derivative.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate antimicrobial activity against Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.